molecular formula C11H9BrN2OS B14236163 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- CAS No. 284687-85-0

5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-

Cat. No.: B14236163
CAS No.: 284687-85-0
M. Wt: 297.17 g/mol
InChI Key: FJUGXZJIGMFLEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro-: is a heterocyclic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by a fused ring system that includes a thiazole ring and a quinazoline ring. The presence of a bromomethyl group at the 1-position of the dihydro form adds to its unique chemical properties. Compounds of this nature are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- typically involves the cyclization of appropriate precursors. One common method starts with the reaction of anthranilic acid with isothiocyanates to form intermediate compounds, which are then cyclized under specific conditions to yield the desired thiazoloquinazoline derivatives . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like boric acid or ferrite/chitosan .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazoloquinazoline derivatives, sulfoxides, sulfones, and dihydro compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies .

Biology and Medicine: In biological and medicinal research, 5H-thiazolo[3,2-a]quinazolin-5-one derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Their ability to inhibit specific enzymes and interact with biological targets makes them promising candidates for drug development .

Industry: In the industrial sector, these compounds are used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. They are also explored for their potential use in agricultural chemicals and dyes .

Mechanism of Action

The mechanism of action of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and proteins, leading to changes in cellular processes . The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5H-thiazolo[3,2-a]quinazolin-5-one, 1-(bromomethyl)-1,2-dihydro- lies in its specific substitution pattern and the presence of the bromomethyl group. This substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities . The fused ring system also contributes to its stability and potential as a pharmacophore .

Properties

CAS No.

284687-85-0

Molecular Formula

C11H9BrN2OS

Molecular Weight

297.17 g/mol

IUPAC Name

1-(bromomethyl)-1,2-dihydro-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C11H9BrN2OS/c12-5-7-6-16-11-13-10(15)8-3-1-2-4-9(8)14(7)11/h1-4,7H,5-6H2

InChI Key

FJUGXZJIGMFLEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3C(=O)N=C2S1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.